3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N4O |
|---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1-methylpyrazin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-13-6-4-12-9(10(13)15)14-5-2-3-8(11)7-14;;/h4,6,8H,2-3,5,7,11H2,1H3;2*1H |
InChI Key |
YCJRDIMKQDOBLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (R)-3-Aminopiperidine Dihydrochloride
This key intermediate is synthesized through a reduction and cyclization sequence starting from (R)-3-aminopiperidin-2-one hydrochloride. The method involves:
Reduction Step:
Lithium aluminum hydride (LiAlH4) is used as a reducing agent. Between 1.0 and 2.5 equivalents of LiAlH4 are added to a solution of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (THF) at temperatures between 10°C and 45°C. The mixture is then heated to 45–70°C to complete the reduction. Typical equivalents used are around 1.5 to 2.0, with 1.6 equivalents being optimal in some protocols.Cyclization and Salt Formation:
The resulting (R)-3-aminopiperidine is then treated with concentrated hydrochloric acid to form the dihydrochloride salt, which is isolated by filtration.Solvents and Conditions:
THF is the primary solvent for the reduction step; methanol and methyl tert-butyl ether are used in subsequent steps for cyclization and salt formation. Temperatures are carefully controlled to optimize yield and purity.Scale:
The process is scalable, with examples of kilogram-scale synthesis reported, indicating industrial applicability.
Synthesis of (R)-3-Aminopiperidin-2-one Hydrochloride Precursor
Prior to reduction, the precursor (R)-3-aminopiperidin-2-one hydrochloride is prepared via:
Esterification:
(R)-2,5-diaminopentanoic acid hydrochloride is esterified with methanol and acetyl chloride to produce (R)-methyl 2,5-diaminopentanoate dihydrochloride.Cyclization:
The ester undergoes cyclization with sodium methoxide in methanol at low temperatures (-10°C to 0°C), forming the lactam ring of (R)-3-aminopiperidin-2-one hydrochloride.Isolation:
The product is isolated by filtration after acidification with hydrochloric acid in methanol.
Final Assembly to 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one Dihydrochloride
While specific detailed synthetic routes to the final compound are less directly documented, the general approach involves:
Nucleophilic substitution or coupling of the aminopiperidine moiety onto a methylated pyrazinone core.
Salt formation with hydrochloric acid to yield the dihydrochloride salt, enhancing solubility and stability.
| Step | Reactants/Intermediates | Reagents/Conditions | Solvent | Temperature | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | (R)-2,5-diaminopentanoic acid hydrochloride | Methanol, Acetyl chloride (esterification) | Methanol | Ambient | (R)-Methyl 2,5-diaminopentanoate dihydrochloride | Esterification |
| 2 | (R)-Methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide (1.5-3 equiv) | Methanol | -10°C to 0°C | (R)-3-Aminopiperidin-2-one hydrochloride | Cyclization |
| 3 | (R)-3-Aminopiperidin-2-one hydrochloride | Lithium aluminum hydride (1.5-2.0 equiv) | Tetrahydrofuran | 10°C to 70°C (stepwise) | (R)-3-Aminopiperidine | Reduction |
| 4 | (R)-3-Aminopiperidine | Concentrated HCl | Methanol/Methyl tert-butyl ether | Ambient | (R)-3-Aminopiperidine dihydrochloride | Salt formation |
| 5 | (R)-3-Aminopiperidine dihydrochloride + methylated pyrazinone derivative | Coupling reagents (not fully specified) | Variable | Variable | 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | Final compound |
The preparation of (R)-3-aminopiperidine dihydrochloride is well-documented in patent literature (US20100029941A1), describing scalable methods with detailed reaction conditions and solvent systems, emphasizing the use of lithium aluminum hydride and controlled temperatures for reduction, and acid treatment for salt formation.
The chemical properties and molecular data of the compound are cataloged in chemical databases, confirming its identity and providing physical data such as molecular weight (244.72 g/mol) and formula (C10H17ClN4O).
Although direct synthetic routes for the final compound are less explicitly detailed in public patents or literature, the synthetic logic follows from the preparation of the aminopiperidine intermediate and subsequent coupling to the pyrazinone core, a common approach in medicinal chemistry for such heterocyclic compounds.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity due to its piperidine moiety.
Medicine: No specific medical applications reported yet.
Industry: Limited information on industrial applications.
Mechanism of Action
The precise mechanism of action remains elusive. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Structural Comparison
The target compound shares functional motifs with several classes of bioactive molecules, particularly those containing piperidine and nitrogen-rich heterocycles. Key structural analogs include:
Table 1: Structural Comparison of the Target Compound with Analogs
Key Observations :
- Core Heterocycle: The dihydropyrazinone core distinguishes the target compound from triazine-based DPP-IV inhibitors (e.g., in ). This difference may influence electronic properties and binding interactions with enzymatic targets.
- Substituents: The 3-aminopiperidine group is a conserved feature in DPP-IV inhibitors, suggesting a role in target engagement. The methyl group on the dihydropyrazinone may enhance metabolic stability compared to bulkier substituents (e.g., trimethoxyphenyl in pyrazine analogs) .
Pharmacological and Functional Comparison
DPP-IV Inhibition Activity
- Triazine Analogs: The patent in highlights triazine derivatives with 3-aminopiperidine substituents as potent DPP-IV inhibitors. The triazine core facilitates hydrogen bonding with the enzyme’s active site, but its planar structure may limit conformational flexibility compared to dihydropyrazinone .
- However, direct potency comparisons require experimental validation.
Physicochemical Properties
- Salt Form : The dihydrochloride salt of the target compound contrasts with free-base forms of earlier analogs, likely improving aqueous solubility—a critical factor for oral bioavailability .
- Crystal Packing : While crystal data for the target compound are unavailable, analogous piperidine-containing structures (e.g., ) exhibit C–H⋯π interactions that stabilize their three-dimensional architectures. Such interactions may similarly influence the target’s solid-state properties .
Q & A
Q. Q1. What are the critical parameters for synthesizing 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Key Parameters : Temperature, solvent polarity, pH, and stoichiometric ratios of precursors (e.g., piperidine derivatives and pyrazinone intermediates). For example, ammonium acetate buffer (pH 6.5) is often used to stabilize intermediates during coupling reactions .
- Design of Experiments (DoE) : Utilize fractional factorial designs to screen variables (e.g., 2^4 factorial matrices) and identify interactions affecting yield. Central composite designs can optimize conditions for maximal purity .
- Validation : Monitor reaction progress via HPLC with UV detection (e.g., 254 nm) and confirm purity via NMR (¹H/¹³C) and mass spectrometry.
Q. Q2. How should researchers address solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Solubility Profiling : Test in solvents like DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation.
- Co-Solvency Approach : If solubility in aqueous buffers is low, employ co-solvents (e.g., 10% PEG-400) while ensuring biocompatibility for cell-based assays.
- Thermodynamic Analysis : Measure solubility via shake-flask method at 25°C and 37°C to assess temperature dependence. Reference safety protocols for handling DMSO .
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity of 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride in catalytic systems?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* basis set). Compare energy barriers for amine-pyrazinone coupling vs. side reactions .
- Transition State Analysis : Identify intermediates using intrinsic reaction coordinate (IRC) calculations. Validate with experimental kinetic data (e.g., Arrhenius plots).
- Machine Learning Integration : Train models on existing piperidine-pyrazinone reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) .
Q. Q4. What strategies resolve contradictions in biological activity data (e.g., IC₅₀ variability) across studies for this compound?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from published studies (e.g., kinase inhibition assays) and apply mixed-effects models to account for inter-lab variability.
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) using reference standards like MM0421-series impurities .
- Orthogonal Validation : Cross-verify results with SPR (surface plasmon resonance) for binding affinity and CRISPR-edited cell lines to isolate target-specific effects .
Q. Q5. How can researchers design a stability-indicating method for detecting degradation products under accelerated storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via UPLC-MS/MS with C18 columns (2.1 × 100 mm, 1.7 µm).
- Degradant Identification : Compare fragmentation patterns (MS²) with synthetic impurities (e.g., MM0421.02 or MM0421.03) to assign structures .
- Validation Metrics : Ensure method specificity (peak purity >98%), linearity (R² >0.999), and LOQ ≤0.1% per ICH Q2(R1) guidelines.
Q. Q6. What advanced techniques characterize the compound’s interaction with membrane transporters in pharmacokinetic studies?
Methodological Answer:
- Caco-2 Permeability Assay : Measure apical-to-basal transport with LC-MS quantification. Normalize results to propranolol (high permeability) and atenolol (low permeability).
- P-gp Inhibition Screening : Use calcein-AM efflux assays in MDCK-MDR1 cells. Compare IC₅₀ values with known inhibitors (e.g., verapamil).
- In Silico Profiling : Apply molecular docking (e.g., AutoDock Vina) to predict binding to P-glycoprotein or organic cation transporters (OCTs) .
Methodological Integration & Safety
Q. Q7. How can researchers integrate process analytical technology (PAT) for real-time monitoring of this compound’s synthesis?
Methodological Answer:
- PAT Tools : Use inline FTIR to track amine coupling reactions and Raman spectroscopy for crystallinity analysis during salt formation (dihydrochloride).
- Feedback Control : Implement model predictive control (MPC) systems to adjust parameters (e.g., pH, temperature) based on PAT data streams .
- Safety Compliance : Adhere to GHS protocols for handling corrosive byproducts (e.g., HCl gas) with fume hoods and PPE .
Q. Q8. What statistical methods address batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Multivariate Analysis (MVA) : Apply principal component analysis (PCA) to historical batch data (e.g., purity, particle size) to identify critical process parameters.
- Control Charts : Implement X-bar and R charts for key quality attributes (e.g., residual solvents ≤0.5% per pharmacopeial limits ).
- Root Cause Analysis : Use fishbone diagrams to trace variability to raw material quality or equipment calibration drift .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
